

2-chlorobenzo[d]thiazol-4-ol chemical properties and structure

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Compound of Interest

Compound Name: 2-chlorobenzo[d]thiazol-4-ol

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An In-depth Technical Guide to 2-chlorobenzo[d]thiazol-4-ol

This technical guide provides a comprehensive overview of the chemical properties and structure of **2-chlorobenzo[d]thiazol-4-ol**, targeting researchers, scientists, and professionals in drug development. The information is presented to facilitate easy comparison and understanding of its fundamental characteristics.

Chemical Properties and Structure

2-chlorobenzo[d]thiazol-4-ol is a heterocyclic organic compound containing a benzothiazole core substituted with a chlorine atom at the 2-position and a hydroxyl group at the 4-position. Its chemical identity and key physicochemical properties are summarized below.

Structural Identifiers

Identifier	Value
IUPAC Name	2-chloro-1,3-benzothiazol-4-ol[1]
CAS Number	71501-29-6[1][2]
Molecular Formula	C ₇ H ₄ ClNOS[2]
SMILES	<chem>C1=CC(=C2C(=C1)SC(=N2)Cl)O</chem> [2]
InChI	InChI=1S/C7H4ClNOS/c8-7-9-6-4(10)2-1-3-5(6)11-7/h1-3,10H

Physicochemical Properties

Property	Value
Molecular Weight	185.63 g/mol [2]
Purity	≥95%[2]
Topological Polar Surface Area (TPSA)	33.12 Å ² [2]
LogP (octanol-water partition coefficient)	2.6553[2]
Hydrogen Bond Acceptors	3[2]
Hydrogen Bond Donors	1[2]
Rotatable Bonds	0[2]

Mandatory Visualization

The following diagram illustrates the chemical structure of **2-chlorobenzo[d]thiazol-4-ol**.

Caption: Chemical structure of **2-chlorobenzo[d]thiazol-4-ol**.

Experimental Protocols

Detailed experimental protocols for the synthesis of **2-chlorobenzo[d]thiazol-4-ol** are not readily available in the public domain. However, the synthesis of structurally related

benzothiazole derivatives often involves the cyclization of substituted anilines with a thiocyanate source or the modification of a pre-existing benzothiazole core.

A general synthetic approach for a substituted benzothiazole could involve the following conceptual steps, adapted from procedures for similar compounds[3][4]:

- **Starting Material Selection:** The synthesis would likely begin with an appropriately substituted aminophenol, such as 2-amino-3-mercaptophenol.
- **Cyclization:** Reaction of the aminothiophenol intermediate with a source for the C2 carbon of the thiazole ring, such as a phosgene equivalent or carbon disulfide, followed by chlorination.
- **Purification:** The crude product would then be purified using standard techniques like recrystallization or column chromatography to yield the final **2-chlorobenzo[d]thiazol-4-ol**.

It is important to note that this is a generalized pathway, and the specific reagents, reaction conditions, and purification methods would need to be optimized for the synthesis of **2-chlorobenzo[d]thiazol-4-ol**.

Signaling Pathways and Biological Activity

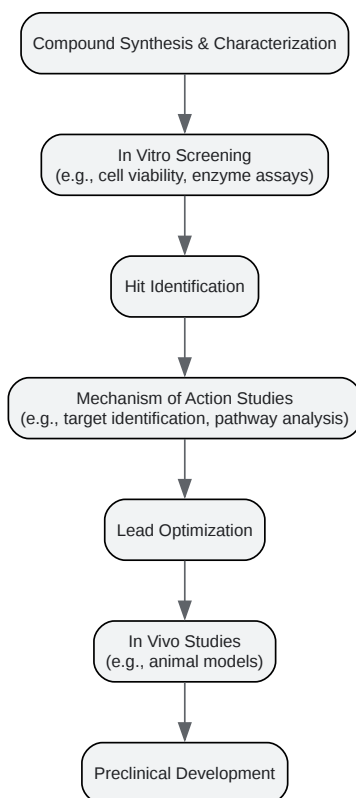
There is currently a lack of specific information detailing the signaling pathways directly modulated by **2-chlorobenzo[d]thiazol-4-ol**. However, the benzothiazole scaffold is a well-known pharmacophore present in a variety of biologically active compounds. Derivatives of benzothiazole have been reported to exhibit a range of activities, including:

- **Anticancer Properties:** Certain benzothiazole derivatives have shown potential as anticancer agents[5].
- **Antimicrobial Activity:** The benzothiazole nucleus is a component of compounds with antibacterial and antifungal properties[3][6].
- **Enzyme Inhibition:** Some benzothiazoles are known to be inhibitors of various enzymes, which is a common mechanism of action for therapeutic agents[7].

The biological activity of **2-chlorobenzo[d]thiazol-4-ol** would be influenced by the electronic and steric effects of the chloro and hydroxyl substituents on the benzothiazole ring system.

Further research is required to elucidate its specific biological targets and mechanisms of action.

The diagram below illustrates a hypothetical workflow for investigating the biological activity of a novel compound like **2-chlorobenzo[d]thiazol-4-ol**.



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Caption: A generalized workflow for drug discovery and development.

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